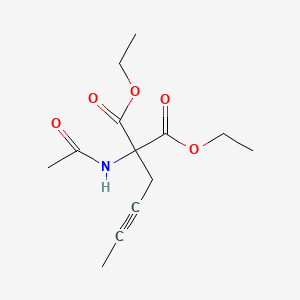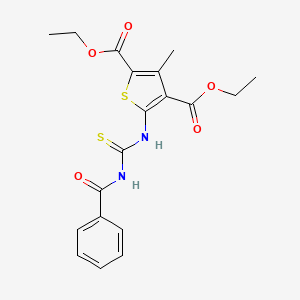
5-(3-Benzoyl-thioureido)-3-methyl-thiophene-2,4-dicarboxylic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea derivatives like “5-(3-Benzoyl-thioureido)-3-methyl-thiophene-2,4-dicarboxylic acid diethyl ester” are known for their wide range of biological activities . The benzoyl group attached to the thiourea moiety could potentially enhance its lipophilicity, which might improve its bioavailability. The thiophene ring is a common motif in medicinal chemistry, known for its pharmacological relevance .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a benzoyl group, and a thioureido moiety. The thiophene ring and benzoyl group could potentially participate in π-π stacking interactions, which might influence its binding to biological targets .Chemical Reactions Analysis
As a thiourea derivative, this compound could potentially act as a nucleophile in reactions with electrophiles. The thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ester group might make it more lipophilic, potentially influencing its solubility and permeability .Applications De Recherche Scientifique
Radioprotective and Anticancer Applications
The synthesis of novel thioureido derivatives using "5-(3-Benzoyl-thioureido)-3-methyl-thiophene-2,4-dicarboxylic acid diethyl ester" has been reported, where these compounds showed promising radioprotective and anticancer activities in preliminary biological studies. These derivatives include biscompounds and tetracyclic compounds, which were characterized by various spectroscopic methods (Ghorab, Osman, Noaman, Heiba, & Zaher, 2006).
Electrochromic Materials
Research into thiophene-2,5-dicarboxylic acid diesters, which are structurally related to the compound of interest, has demonstrated their utility as electrochromic materials. These compounds exhibit reversible color changes upon electrochemical reduction, suggesting their potential in the development of electrochromic devices with good coloration efficiency and cycling stability (Chen, Ning, Sun, Zhou, Murtaza, Shuja, He, Perepichka, & Meng, 2021).
Nonlinear Optical (NLO) Properties
Unsymmetrical acyl thiourea derivatives, which are conceptually similar to "5-(3-Benzoyl-thioureido)-3-methyl-thiophene-2,4-dicarboxylic acid diethyl ester," have been synthesized and analyzed for their third-order nonlinear optical properties. These studies found significant NLO polarizability, indicating their potential application in advanced optical materials and technologies (Ashfaq, Tahir, Muhammad, Munawar, Ali, Bogdanov, & Alarfaji, 2021).
Antibacterial Agents
Further studies have developed 3-benzoyl-5-acyl-6-methyl-4-substituted-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines for their antibacterial activity, showcasing the versatility of similar compounds in medicinal chemistry and their potential as antibacterial agents. These compounds were evaluated against Staphylococcus aureus, and the study established a correlation between activity and physicochemical properties, underscoring the importance of structural features in determining biological activity (Sawant & Bhatia, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
diethyl 5-(benzoylcarbamothioylamino)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-4-25-17(23)13-11(3)14(18(24)26-5-2)28-16(13)21-19(27)20-15(22)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H2,20,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQDSFHQBYSXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-(3-benzoylthioureido)-3-methylthiophene-2,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B2666575.png)
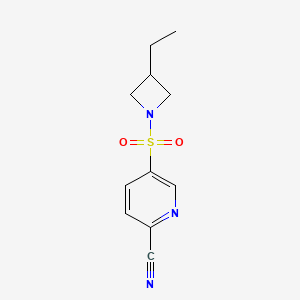
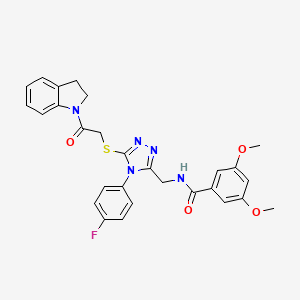
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2666579.png)

![2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2666582.png)
![3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2666584.png)
![[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol](/img/structure/B2666587.png)
![(1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]ethanimidoyl cyanide](/img/structure/B2666590.png)
![3-(Aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B2666591.png)
![N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide](/img/structure/B2666593.png)
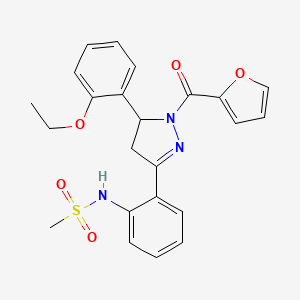
![N-(2-carbamoylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2666595.png)
